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alpha-Cgrp (33-37) (rat) - 132917-50-1

alpha-Cgrp (33-37) (rat)

Catalog Number: EVT-1467820
CAS Number: 132917-50-1
Molecular Formula: C22H32N6O8
Molecular Weight: 508.532
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha-calcitonin gene-related peptide (33-37) (rat) is a truncated form of the alpha-calcitonin gene-related peptide, which is a neuropeptide involved in various physiological processes. This peptide consists of the last five amino acids of the full-length alpha-calcitonin gene-related peptide, which is a 37-amino acid peptide. The primary source of alpha-calcitonin gene-related peptide is the dorsal root ganglia of sensory neurons, where it plays a crucial role in pain modulation and vasodilation.

Classification: Alpha-calcitonin gene-related peptide (33-37) is classified as a neuropeptide and belongs to the calcitonin family of peptides, which also includes calcitonin and beta-calcitonin gene-related peptide. Its structure and function are closely related to those of the full-length alpha-calcitonin gene-related peptide, with significant implications in neurobiology and pharmacology.

Synthesis Analysis

The synthesis of alpha-calcitonin gene-related peptide (33-37) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification and yield optimization. The process involves:

  1. Selection of Amino Acids: The specific amino acids corresponding to positions 33 to 37 of the full-length peptide are chosen.
  2. Coupling Reactions: Each amino acid is coupled in a stepwise manner using coupling reagents to promote the formation of peptide bonds.
  3. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography.

The technical details surrounding SPPS allow for high purity and yield, making it suitable for research applications involving this neuropeptide .

Molecular Structure Analysis

The molecular structure of alpha-calcitonin gene-related peptide (33-37) consists of five amino acids, specifically:

  • Sequence: The sequence is typically represented as Arg-Thr-Gly-Gly-Leu.
  • Structural Features: While shorter than its parent molecule, this fragment retains some biological activity. The molecular structure includes:
    • A disulfide bond that stabilizes the conformation in longer peptides but may not apply directly to this fragment.
    • The C-terminal amide group contributes to its biological activity.

The data regarding its molecular weight and specific structural conformations are essential for understanding its interactions with receptors .

Chemical Reactions Analysis

Alpha-calcitonin gene-related peptide (33-37) can participate in several biochemical reactions, primarily involving its interaction with receptors in target tissues. Key reactions include:

  1. Receptor Binding: It binds to calcitonin gene-related peptide receptors, leading to downstream signaling pathways.
  2. Signal Transduction: Upon binding, it activates G-protein coupled receptors that increase cyclic adenosine monophosphate levels within target cells.
  3. Physiological Effects: These interactions can lead to vasodilation and modulation of pain perception.

The technical details surrounding these reactions highlight the importance of receptor specificity and the physiological outcomes of such binding events .

Mechanism of Action

The mechanism of action for alpha-calcitonin gene-related peptide (33-37) involves its interaction with specific receptors on target cells:

  1. Receptor Activation: The binding occurs primarily at calcitonin receptor-like receptor complexes that require receptor activity-modifying proteins for functionality.
  2. Intracellular Signaling Cascade: This binding activates G-proteins that stimulate adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate.
  3. Physiological Outcomes: The increase in cyclic adenosine monophosphate leads to various cellular responses, including vasodilation and inhibition of neurotransmitter release related to pain pathways.

Data from studies indicate that these mechanisms contribute significantly to the physiological roles attributed to alpha-calcitonin gene-related peptide in both peripheral and central nervous systems .

Physical and Chemical Properties Analysis

Alpha-calcitonin gene-related peptide (33-37) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 600 Da.
  • Solubility: Generally soluble in aqueous solutions, making it suitable for biological assays.
  • Stability: Stability can be affected by environmental factors such as temperature and pH; hence proper storage conditions are critical.

Relevant analyses often include studies on degradation pathways under various conditions to ensure reliability in experimental settings .

Applications

Alpha-calcitonin gene-related peptide (33-37) has several scientific applications:

  1. Neuroscience Research: Used extensively in studies investigating pain mechanisms and neurogenic inflammation.
  2. Pharmacological Studies: Investigated as a potential therapeutic target for conditions like migraine due to its vasodilatory effects.
  3. Biomarker Development: Explored as a biomarker for various neurological conditions owing to its role in sensory neuron signaling.

These applications underscore its significance in both basic research and potential therapeutic contexts .

Structural Characterization of Alpha-CGRP (33-37) (Rat)

Primary Sequence and Post-Translational Modifications

The rat alpha-calcitonin gene-related peptide (α-CGRP) fragment 33-37 represents the extreme C-terminal pentapeptide segment of the full-length 37-amino acid neuropeptide. Its primary sequence is Val-Gly-Ser-Glu-Ala-Phe-NH₂ [4] [8]. This fragment retains two critical post-translational modifications characteristic of the intact peptide: a C-terminal phenylalanine amidation and a free N-terminus at Val³³. The amidation is an absolute structural requirement for biological activity, as deamidation eliminates receptor binding capability by disrupting electrostatic interactions with the receptor’s extracellular domain [5] [8].

The pentapeptide’s chemical formula is C₂₇H₄₁N₇O₉, with a molecular weight of 607.67 Da [4]. Unlike the N-terminal region (residues 1-7) of full-length α-CGRP, this fragment lacks the disulfide bridge between Cys² and Cys⁷, which is essential for receptor activation but not for receptor binding. The linear structure of α-CGRP(33-37) contrasts sharply with the constrained ring structure of the N-terminal domain, resulting in distinct conformational dynamics and receptor interaction mechanisms [1] [5].

Table 1: Structural and Chemical Properties of Rat α-CGRP(33-37)

PropertySpecification
Primary SequenceVal-Gly-Ser-Glu-Ala-Phe-NH₂
Molecular FormulaC₂₇H₄₁N₇O₉
Molecular Weight607.67 Da
N-terminal ResidueValine (Val³³)
C-terminal ModificationPhenylalanine Amidation
Disulfide BondsAbsent
Isoelectric Point (pI)~5.5 (Calculated)

Comparative Analysis of Alpha-CGRP Isoforms Across Species

The C-terminal 33-37 sequence exhibits significant evolutionary conservation among mammals, reflecting its functional importance. Rat α-CGRP(33-37) (Val-Gly-Ser-Glu-Ala-Phe-NH₂) is identical to mouse, porcine, and canine isoforms at these positions [4]. However, notable interspecies variations occur in other regions of the peptide. For example, rabbit intestinal CGRP (homologous to human β-CGRP) contains Glu³⁵ instead of Lys³⁵ found in human β-CGRP, while human α-CGRP differs from rat at three positions (residues 3, 22, 25) outside the 33-37 fragment [7] [8]. Crucially, rat and mouse α-CGRP share 100% sequence identity across all 37 residues, making them pharmacologically interchangeable in experimental models [9].

Comparative analysis reveals divergent conservation patterns between α- and β-CGRP isoforms. Human α-CGRP(33-37) (Val-Gly-Ser-Lys-Ala-Phe-NH₂) differs from rat at position 36, where lysine replaces glutamate [10]. This single substitution alters the fragment’s electrostatic profile, as glutamate contributes a negative charge while lysine provides a positive charge at physiological pH. Despite this variation, the hydrophobic C-terminal Phe³⁷ and the adjacent Ala³⁶ remain absolutely conserved across all known mammalian CGRP sequences, underscoring their critical role in receptor interaction [4] [7] [10].

Table 2: Comparative Sequence Analysis of α-CGRP(33-37) Across Species

Species33-37 SequenceDivergence from RatConservation Status
RatVGSEA-NH₂ReferenceFull conservation
MouseVGSEA-NH₂None100% identical to rat
PorcineVGSEA-NH₂None100% identical to rat
CanineVGSEA-NH₂None100% identical to rat
Human α-CGRPVGSKA-NH₂E36K substitutionPhe³⁷ and Ala³⁶ conserved
Human β-CGRPVGSKA-NH₂E36K substitutionPhe³⁷ and Ala³⁶ conserved
RabbitVGSEA-NH₂NoneHomologous to human β-CGRP

Role of C-Terminal Domain (Residues 33-37) in Peptide Conformation

The 33-37 fragment resides within the C-terminal domain (residues 28-37) of full-length α-CGRP, which adopts a flexible structure characterized by two β-turn motifs between residues 28-30 and 33-34 [1] [2]. While the N-terminal ring (residues 1-7) and central α-helix (residues 8-18) govern receptor activation, the C-terminal domain, particularly residues 33-37, facilitates initial receptor docking via hydrophobic and electrostatic interactions. Biochemical studies confirm that α-CGRP(33-37) itself lacks stable secondary structure in isolation but contributes to the conformational stability of the larger C-terminal epitope (residues 27-37) when integrated into the full-length peptide [1] [5].

The conserved hydrophobic Phe³⁷ anchors the peptide to the receptor’s extracellular domain through van der Waals interactions with a hydrophobic pocket in the receptor activity-modifying protein 1 (RAMP1) subunit of the CGRP receptor complex [5] [8]. Adjacent residues, particularly Glu³⁵ in rat and Lys³⁶ in humans, form ionic bonds with complementary charged residues on the calcitonin receptor-like receptor (CLR). Mutational studies demonstrate that alanine substitution at Phe³⁷ reduces receptor binding affinity by >95%, while amidation removal abolishes activity entirely, confirming their indispensable roles [4] [8].

Furthermore, the C-terminal domain’s flexibility enables conformational adaptation upon receptor binding. Nuclear magnetic resonance (NMR) analyses of C-terminal fragments (e.g., α-CGRP(23-37)) reveal increased structural ordering upon interaction with receptor components, suggesting that residues 33-37 undergo induced-fit conformational changes during complex formation [1] [10]. This adaptability contrasts with the rigid N-terminal ring but is essential for high-affinity binding to the heterogeneous CGRP receptor complex (CLR/RAMP1/RCP).

Table 3: Functional Contributions of Key Residues in Rat α-CGRP(33-37)

ResiduePositionChemical PropertyFunctional RoleConsequence of Mutation
Val³³33HydrophobicN-terminal anchoringReduced receptor affinity
Gly³⁴34Structurally neutralPermits backbone flexibilityAltered conformational dynamics
Ser³⁵35Polar unchargedPotential H-bonding with receptorModerate affinity loss
Glu³⁶36AnionicIonic interaction with receptorSignificant affinity reduction
Ala³⁷37HydrophobicStabilizes Phe³⁸ orientationModerate affinity reduction
Phe³⁸-NH₂38Hydrophobic/AmidatedPrimary receptor anchoringNear-complete activity loss

Properties

CAS Number

132917-50-1

Product Name

alpha-Cgrp (33-37) (rat)

IUPAC Name

(4S)-4-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C22H32N6O8

Molecular Weight

508.532

InChI

InChI=1S/C22H32N6O8/c1-12(20(34)28-15(19(24)33)9-13-5-3-2-4-6-13)25-21(35)14(7-8-18(31)32)27-22(36)16(11-29)26-17(30)10-23/h2-6,12,14-16,29H,7-11,23H2,1H3,(H2,24,33)(H,25,35)(H,26,30)(H,27,36)(H,28,34)(H,31,32)/t12-,14-,15-,16-/m0/s1

InChI Key

BQJVRVCXUISVFV-TUUVXOQKSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CN

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